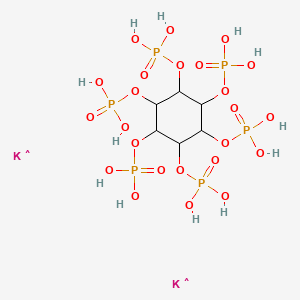

myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) (hereafter referred to as IP6-K₂) is a fully phosphorylated derivative of myo-inositol, a cyclic polyol central to cellular signaling and phosphate storage. The compound consists of a myo-inositol backbone with six phosphate groups esterified at all hydroxyl positions (1,2,3,4,5,6), forming a potassium salt with a 1:2 stoichiometry . Its molecular formula is C₆H₁₆O₂₄P₆·2K, with a molecular weight of approximately 659.86 Da (excluding counterions) .

IP6-K₂ is a key component of plant seeds, where it serves as the primary storage form of phosphorus. In biological systems, it participates in diverse processes, including RNA export, DNA repair, and cellular signaling . Industrially, potassium salts of inositol phosphates are valued for their solubility and stability in aqueous solutions, making them suitable for biochemical assays and buffer systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) typically involves the phosphorylation of myo-inositol. This process can be achieved through various methods, including enzymatic and chemical phosphorylation. Enzymatic phosphorylation often utilizes phytases, which are enzymes that catalyze the hydrolysis of phytic acid . Chemical phosphorylation can involve the use of phosphorus oxychloride or other phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources, followed by its conversion to the potassium salt form. This process typically includes steps such as extraction, purification, and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis reactions are catalyzed by phytases, leading to the sequential removal of phosphate groups . Dephosphorylation can also occur under acidic or alkaline conditions.

Common Reagents and Conditions: Common reagents used in these reactions include phytases, acids, and bases. For example, phytases catalyze the hydrolysis of phytic acid, while acids and bases can facilitate dephosphorylation .

Major Products Formed: The major products formed from these reactions include lower inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate .

Scientific Research Applications

Antioxidant Properties

Research indicates that phytic acid has antioxidant properties that may help protect cells from oxidative stress. It acts by scavenging free radicals and reducing lipid peroxidation, which can lead to cellular damage. Studies have shown that diets rich in phytates can enhance antioxidant status in humans and animals .

Cancer Prevention

Phytic acid has been studied for its potential anticancer effects. It is believed to inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation. Research has demonstrated that phytic acid can reduce the risk of certain cancers, including colorectal cancer, by affecting the metabolism of carcinogens and enhancing immune response .

Mineral Absorption and Bone Health

While phytic acid is often regarded as an antinutritional factor due to its ability to chelate minerals like calcium, iron, and zinc, it also plays a role in mineral metabolism. Some studies suggest that phytic acid may enhance bone health by improving mineral bioavailability when consumed in conjunction with other nutrients. This dual role highlights the complexity of its interaction with dietary minerals .

Treatment of Metabolic Disorders

Phytic acid has been investigated for its therapeutic potential in metabolic disorders such as diabetes and obesity. It may improve insulin sensitivity and glucose metabolism through its effects on lipid profiles and inflammation. Clinical trials have shown promising results regarding the use of phytic acid supplements in managing blood sugar levels .

Neurological Applications

There is emerging evidence supporting the use of phytic acid in neurological conditions such as multiple sclerosis. A patent describes methods utilizing phytic acid to promote cell growth and repair neural tissues . Its role as a signaling molecule may also contribute to neuroprotection.

Gastrointestinal Health

Phytic acid's ability to bind with toxic metals suggests its potential use as an antidote for heavy metal poisoning. It may reduce gastrointestinal absorption of these metals, thereby mitigating their toxic effects on the body . Additionally, it has been proposed for use in treating conditions like gastritis and peptic ulcers due to its capacity to reduce gastric secretion.

Detection and Quantification

The determination of myo-Inositol hexakis(dihydrogen phosphate) levels in biological samples is crucial for understanding its physiological roles. Various analytical techniques have been developed for this purpose:

- High-Performance Liquid Chromatography (HPLC) : This method allows for the separation and quantification of different inositol phosphates. Recent advancements have improved the precision of detecting lower myo-inositol phosphates (InsPx) using gradient elution techniques .

- Capillary Electrophoresis : This technique provides high-resolution separation of myo-inositol phosphates from complex mixtures found in biological fluids .

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy has been utilized to study the structural characteristics of myo-inositol phosphates, aiding in understanding their metabolic pathways .

Clinical Trials

- Phytate Supplementation : A clinical trial involving healthy participants demonstrated that supplementation with phytic acid led to significant increases in urinary excretion of inositol hexaphosphate (IP6), indicating enhanced absorption and metabolism within the body .

- Cancer Research : A study investigating the effects of dietary phytate on colorectal cancer risk found that higher phytate intake was associated with a reduced incidence of cancerous lesions in animal models .

- Diabetes Management : In a randomized controlled trial, subjects receiving phytic acid supplements showed improved insulin sensitivity compared to a placebo group, suggesting its potential as an adjunct therapy for type 2 diabetes .

Mechanism of Action

The mechanism of action of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) involves its interaction with various molecular targets and pathways. It acts as a phosphate donor in phosphorylation reactions and participates in cellular signaling pathways . It also has antioxidant properties and can chelate metal ions, which may contribute to its biological effects .

Comparison with Similar Compounds

Lower Inositol Phosphates (IP5, IP4)

Lower inositol phosphates, such as IP5 (pentakisphosphate) and IP4 (tetrakisphosphate), are intermediates in IP6 biosynthesis and degradation. Key differences include:

Key Findings :

- IP5 (e.g., 1,3,4,5,6-pentakisphosphate) is a direct precursor to IP6 in plants and mammals, requiring IPK1 kinase for phosphorylation .

- IP4 isomers, such as 1,4,5,6-tetrakisphosphate, regulate calcium signaling and interact with ion channels, unlike IP6-K₂, which lacks direct calcium-binding activity .

- Hydrolysis of IP6-K₂ by phytases produces IP5 and IP4 isomers, with cleavage patterns dependent on enzyme specificity (e.g., 3-phytases vs. 6-phytases) .

Stereoisomeric Forms

The stereochemistry of inositol phosphates significantly impacts their biological activity:

Key Findings :

- Neo-inositol phosphates exhibit unique diphosphate configurations, enabling specialized roles in bacterial signaling .

- D-chiro-inositol derivatives are critical in metabolic pathways, with phosphorylation patterns distinct from myo-inositol .

Salt Forms

Cation choice influences solubility, stability, and applications:

Key Findings :

Biological Activity

Myo-inositol hexakis(dihydrogen phosphate) (InsP6), commonly referred to as phytic acid, is a naturally occurring polyphosphate that plays significant roles in both plant and animal biology. This compound is particularly notable for its multifaceted biological activities, including its role in phosphorus storage in plants and its various health benefits in human nutrition. This article delves into the biological activity of myo-inositol hexakis(dihydrogen phosphate) and its potassium salt form, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Myo-inositol hexakisphosphate is a six-fold dihydrogen phosphate ester of myo-inositol. At physiological pH, it exists predominantly as the phytate anion, which has significant implications for its solubility and biological interactions. The structure allows for complexation with various cations, influencing its bioavailability and functional properties.

1. Nutritional Role

Phytic acid serves as the primary storage form of phosphorus in plant seeds. During germination, it is hydrolyzed to release phosphorus and other essential nutrients necessary for seedling development . In humans and animals, however, phytic acid is often considered an antinutrient due to its ability to chelate minerals like calcium, iron, and zinc, potentially leading to deficiencies if consumed in high amounts without adequate mineral intake .

2. Health Benefits

Recent studies have highlighted several health benefits associated with InsP6:

- Kidney Health : InsP6 has been shown to inhibit the formation of kidney stones by preventing the crystallization of calcium oxalate . This property suggests a protective role against nephrolithiasis.

- Cardiovascular Health : Research indicates that phytic acid can lower serum cholesterol levels and reduce cardiovascular disease risk through its antioxidant properties and ability to modulate lipid metabolism .

- Cancer Prevention : Some studies suggest that InsP6 may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

The biological activity of myo-inositol hexakisphosphate involves several mechanisms:

- Enzymatic Hydrolysis : Phytases catalyze the hydrolysis of InsP6 into lower inositol phosphates (InsP5, InsP4, etc.), which may have distinct biological activities. This process enhances the bioavailability of phosphorus and myo-inositol for cellular functions .

- Protein Interactions : InsP6 interacts with various intracellular proteins, influencing their activity. For instance, it has been shown to facilitate the assembly of HIV-1 Gag proteins during viral maturation .

- Mineral Binding : The ability of InsP6 to bind minerals can modulate their bioavailability and influence physiological processes such as bone mineralization and metabolism .

Case Studies

- Animal Studies : A study involving Ross 308 broilers demonstrated that supplementation with myo-inositol improved growth performance by enhancing nutrient digestibility without negatively affecting inositol phosphate degradation . The gain-to-feed ratio increased significantly with InsP6 supplementation.

- Human Studies : Clinical trials have explored the effects of InsP6 on conditions such as diabetes and metabolic syndrome. Results indicate potential benefits in glycemic control and insulin sensitivity due to its role in cellular signaling pathways involving phosphoinositides .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing myo-inositol hexakisphosphate potassium salt, and how can regioselective phosphorylation be achieved?

- Methodological Answer : Synthesis typically involves stepwise phosphorylation of myo-inositol using phosphoramidite or phosphate ester reagents under controlled pH (5–7) and temperature (25–40°C). Regioselectivity is achieved by protecting/deprotecting specific hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or benzyl groups. Post-synthesis, ion-exchange chromatography (e.g., Dowex 50WX8 resin) replaces counterions with potassium . Purity is verified via 31P NMR to confirm phosphorylation at all six positions .

Q. Which analytical techniques are most reliable for quantifying myo-inositol hexakisphosphate and its potassium salt in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using a hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-pHILIC) provides high specificity. For quantification, isotopically labeled internal standards (e.g., 13C-myo-inositol hexakisphosphate) are recommended. 1H and 31P NMR (500–800 MHz) are critical for structural elucidation, with chemical shifts at δ 4.3–5.1 ppm (1H) and δ -0.5 to -2.5 ppm (31P) confirming phosphate positions .

Q. How does the potassium salt form influence solubility and stability compared to sodium or calcium salts?

- Methodological Answer : The potassium salt exhibits higher aqueous solubility (∼40% w/v at 25°C) than calcium salts due to reduced ionic lattice energy. Stability is pH-dependent: store at 4°C in neutral buffers (pH 6.5–7.5) to prevent hydrolysis. Avoid freeze-thaw cycles, as crystallization can alter bioavailability. Comparative studies using dynamic light scattering (DLS) show potassium salts maintain colloidal stability in physiological buffers longer than sodium analogs .

Q. What are the primary biological roles of myo-inositol hexakisphosphate in eukaryotic systems?

- Methodological Answer : It regulates ion channel activity (e.g., TRPV5/6 calcium channels), mRNA export via binding to Gle1p cofactors, and insulin signaling by modulating Akt/PKB phosphorylation. In plants, it acts as a phosphate store in seeds. Experimental validation involves knockout models (e.g., IP6K1−/− mice) and RNAi-mediated silencing in cell lines to assess phenotypic changes .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported cellular concentrations of myo-inositol hexakisphosphate?

- Methodological Answer : Discrepancies arise from extraction efficiency (e.g., HClO₄ vs. TCA) and detection limits. Use a standardized protocol: (1) Rapid quenching with liquid N₂, (2) extraction in 0.5 M HClO₄ + 1 mM EDTA, (3) neutralization with KOH, and (4) parallel analysis via HPLC-MS/MS and enzymatic assays (e.g., phytase digestion). Spiking recovery tests (85–110%) validate accuracy .

Q. What experimental strategies elucidate the specificity of kinases/phosphatases acting on myo-inositol hexakisphosphate?

- Methodological Answer : Employ in vitro kinase assays with γ-32P-ATP and recombinant enzymes (e.g., IP6K1-3). For phosphatase specificity (e.g., phytases), use synthetic analogs like neo-inositol hexakisphosphate. X-ray crystallography (2.0–2.5 Å resolution) and site-directed mutagenesis (e.g., D154A in MINPP1) identify active-site residues. Kinetic parameters (Km, kcat) are derived from Michaelis-Menten plots .

Q. How does myo-inositol hexakisphosphate interact with chromatin-modifying enzymes, and what functional assays validate these interactions?

- Methodological Answer : Co-immunoprecipitation (Co-IP) with anti-HDAC or DNMT antibodies in nuclear extracts identifies binding partners. Surface plasmon resonance (SPR) measures affinity (KD: 10–100 nM). Functional assays include chromatin accessibility via ATAC-seq and histone acetylation (H3K9ac) quantification by ChIP-qPCR after siRNA knockdown of IP6K1 .

Q. What advanced structural techniques characterize the potassium salt’s conformation in solution versus crystalline states?

- Methodological Answer : X-ray crystallography (e.g., PDB ID 1WFF) reveals chair conformations in crystals. For solution-state analysis, nuclear Overhauser effect spectroscopy (NOESY) and residual dipolar coupling (RDC) NMR in aligned media (e.g., Pf1 phage) resolve axial/equatorial phosphate orientations. Molecular dynamics simulations (AMBER force field) predict solvent interactions .

Q. How do researchers model the transport dynamics of myo-inositol hexakisphosphate across cellular membranes?

- Methodological Answer : Use liposome-based assays with fluorescently labeled derivatives (e.g., BODIPY-IP6). Monitor uptake via confocal microscopy and quantify using flow cytometry. Compare ATP-dependent transport (ABC transporters) versus passive diffusion. Patch-clamp electrophysiology assesses ion channel modulation by intracellular IP6 perfusion .

Properties

Molecular Formula |

C6H18K2O24P6 |

|---|---|

Molecular Weight |

738.23 g/mol |

InChI |

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);; |

InChI Key |

JALMYICHFPMRFH-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K].[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.